4-甲氧基-4'-硫代甲基二苯甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

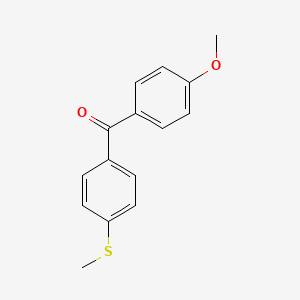

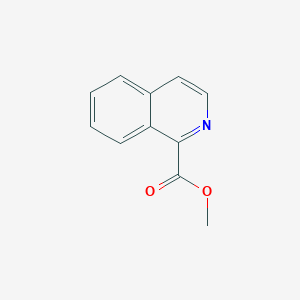

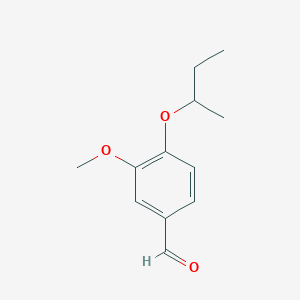

4-Methoxy-4'-thiomethylbenzophenone is a compound that is structurally related to various methoxybenzophenones and methoxybenzo[b]thiophenes, which have been studied for their potential applications in materials science, organic synthesis, and as intermediates for pharmaceuticals. While the specific compound 4-Methoxy-4'-thiomethylbenzophenone is not directly mentioned in the provided papers, insights can be drawn from related research on methoxybenzophenones and methoxybenzo[b]thiophenes.

Synthesis Analysis

The synthesis of related methoxybenzophenones has been explored through various methods. For instance, 2-Hydroxy-4-methoxybenzophenone was synthesized from 2,4-dihydroxybenzophenone and dimethyl sulfate in the presence of N-octyldiethanolamine borate, achieving high yield and purity . Another efficient method for synthesizing 4-methoxybenzophenone involved using benzoic acid as an acylating agent catalyzed by tungstophosphoric acid supported on MCM-41 . These methods highlight the potential synthetic routes that could be adapted for the synthesis of 4-Methoxy-4'-thiomethylbenzophenone.

Molecular Structure Analysis

The molecular structures of methoxybenzo[b]thiophenes have been determined using X-ray diffractometry, revealing details about bond distances, angles, and torsion angles . These structural analyses provide a foundation for understanding the molecular geometry and potential reactivity of 4-Methoxy-4'-thiomethylbenzophenone.

Chemical Reactions Analysis

Methoxybenzophenones and methoxybenzo[b]thiophenes undergo various chemical reactions. For example, 4-methoxybenzo[b]thiophene and its derivatives have been subjected to electrophilic substitution reactions, such as bromination, nitration, and Friedel–Crafts acetylation . These reactions typically occur at specific positions on the aromatic ring, influenced by the substituents present. Such reactivity patterns could be relevant to the chemical behavior of 4-Methoxy-4'-thiomethylbenzophenone.

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxyphenols and dimethoxybenzenes have been extensively studied, including their thermodynamic properties and hydrogen bonding capabilities . These properties are crucial for understanding the behavior of 4-Methoxy-4'-thiomethylbenzophenone in various environments and its potential applications. The intermolecular and intramolecular hydrogen bonding in methoxyphenols, for instance, can significantly influence their physical state and reactivity .

科学研究应用

1. 寡脱氧核苷酸的改进合成

4-甲氧基-4'-硫代甲基二苯甲酮衍生物用于寡脱氧核苷酸的合成。Mishra 和 Misra (1986) 的一项研究表明,3-甲氧基-4-苯氧基苯甲酰基,一种相关化合物,在合成过程中有效保护了核苷的环外氨基,在受控条件下提供选择性和稳定性。这对于通过亚磷酸三酯法在固体支持物上合成寡脱氧核苷酸非常重要,高亲脂性和温和的脱保护条件是额外的优势(Mishra 和 Misra,1986)。

2. 燃料电池中的质子交换膜

在燃料电池技术领域,4-甲氧基-4'-硫代甲基二苯甲酮的衍生物用于合成磺化侧链接枝单元。Kim、Robertson 和 Guiver (2008) 使用磺化的 4-氟二苯甲酮和相关化合物合成了一种新的磺化侧链接枝单元,表明这些聚合物在燃料电池中作为聚电解质膜材料是有效的。这些聚合物表现出高质子电导率,这对于燃料电池的效率很重要(Kim、Robertson 和 Guiver,2008)。

安全和危害

属性

IUPAC Name |

(4-methoxyphenyl)-(4-methylsulfanylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2S/c1-17-13-7-3-11(4-8-13)15(16)12-5-9-14(18-2)10-6-12/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBBNMEDIJUBJMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10614399 |

Source

|

| Record name | (4-Methoxyphenyl)[4-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10614399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-4'-thiomethylbenzophenone | |

CAS RN |

54118-72-8 |

Source

|

| Record name | (4-Methoxyphenyl)[4-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10614399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Ethoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid](/img/structure/B1321303.png)

![5-Ethoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid ethyl ester](/img/structure/B1321305.png)

![tert-butyl [2-(5-methoxy-1H-indol-3-yl)ethyl]carbamate](/img/structure/B1321330.png)